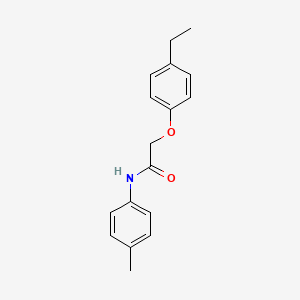

2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide, also known as EPM or Ethylphenidate, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). EPM has gained popularity among researchers due to its unique properties, which make it a useful tool for studying the central nervous system.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Optimization

Research has been conducted on the chemoselective monoacetylation of amino groups to produce intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the synthesis of antimalarial drugs. The process optimization, involving various acyl donors and reaction conditions, highlights the importance of such compounds in facilitating efficient and selective synthesis routes for pharmaceutical intermediates (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

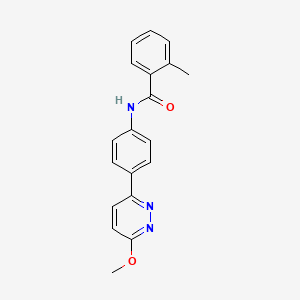

Another significant area of application is the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents. Studies involving the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown promising results. Specifically, certain derivatives exhibited notable anticancer and anti-inflammatory activities, suggesting their potential as therapeutic agents (Rani et al., 2014).

Comparative Metabolism in Herbicides

Research on the metabolism of chloroacetamide herbicides and their effects on human and rat liver microsomes provides insights into the environmental and health implications of these substances. Such studies are crucial for understanding the biotransformation and potential toxicological effects of herbicides, contributing to safer agricultural practices and chemical handling (Coleman et al., 2000).

Antimicrobial Properties

The synthesis and characterization of novel imines and thiazolidinones derived from acetamide compounds have demonstrated significant antibacterial and antifungal activities. These findings open pathways for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Fuloria et al., 2009).

properties

IUPAC Name |

2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-14-6-10-16(11-7-14)20-12-17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDHHLLSOPXVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)

![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)